N-(Dimethylcarbamoyl)-N'-methoxy-N-methylmethanimidamide
Description
N-(Dimethylcarbamoyl)-N'-methoxy-N-methylmethanimidamide is a methanimidamide derivative characterized by a central amidine backbone (HN=C(NR₂)-NR'₂) with specific substituents:
- N-(Dimethylcarbamoyl) group: A carbamoyl moiety with two methyl groups attached to the nitrogen.
- N'-methoxy group: A methoxy substituent on the adjacent nitrogen.
- N-methyl group: A methyl group on the central nitrogen.
This compound is structurally distinct due to the combination of electron-withdrawing (dimethylcarbamoyl) and electron-donating (methoxy) groups, which influence its reactivity, solubility, and stability.
Properties
CAS No. |
652154-47-7 |
|---|---|
Molecular Formula |
C6H13N3O2 |
Molecular Weight |
159.19 g/mol |
IUPAC Name |
1-(methoxyiminomethyl)-1,3,3-trimethylurea |
InChI |
InChI=1S/C6H13N3O2/c1-8(2)6(10)9(3)5-7-11-4/h5H,1-4H3 |
InChI Key |
HDWZPYGMKNGJRT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)N(C)C=NOC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Dimethylcarbamoyl)-N’-methoxy-N-methylmethanimidamide typically involves the reaction of dimethylcarbamoyl chloride with methoxyamine and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of N-(Dimethylcarbamoyl)-N’-methoxy-N-methylmethanimidamide may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(Dimethylcarbamoyl)-N’-methoxy-N-methylmethanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into simpler amines.
Substitution: The methoxy and carbamoyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
Chemistry
- Reagent in Organic Synthesis : N-(Dimethylcarbamoyl)-N'-methoxy-N-methylmethanimidamide is utilized as a reagent for synthesizing complex organic molecules. Its ability to introduce specific functional groups makes it valuable in the development of new chemical entities.
- Catalytic Processes : The compound can act as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Biology
- Enzyme Inhibition Studies : Research has indicated that this compound can inhibit specific enzymes, making it useful for studying enzyme kinetics and mechanisms. For instance, it has been tested against various enzymes involved in metabolic pathways.
- Protein Interaction Research : The ability of N-(Dimethylcarbamoyl)-N'-methoxy-N-methylmethanimidamide to bind to proteins allows researchers to investigate protein-ligand interactions, which is crucial for drug design.
Medicine
- Potential Therapeutic Agent : Preliminary studies suggest that this compound exhibits anticancer properties. It has shown activity against certain cancer cell lines, indicating its potential as a lead compound for drug development.
- Pharmaceutical Intermediate : It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs targeting metabolic disorders.
Industry
- Production of Specialty Chemicals : The compound is employed in the production of specialty chemicals used across various industries, including agriculture and materials science.
- Agrochemical Applications : Its derivatives are explored for use in agrochemicals, contributing to the development of safer and more effective pesticides and herbicides.
Data Tables
| Application Area | Specific Use | Examples/Notes |
|---|---|---|
| Chemistry | Organic Synthesis | Reagent for complex molecule preparation |
| Catalytic Processes | Enhances reaction rates | |
| Biology | Enzyme Inhibition | Tested against metabolic enzymes |
| Protein Interaction Research | Investigates binding affinities | |
| Medicine | Potential Therapeutic Agent | Activity against cancer cell lines |
| Pharmaceutical Intermediate | Used in drug synthesis | |
| Industry | Production of Specialty Chemicals | Utilized in various industrial applications |
| Agrochemical Applications | Development of safer pesticides |
Case Studies
- Anticancer Activity : A study tested N-(Dimethylcarbamoyl)-N'-methoxy-N-methylmethanimidamide against hepatocellular carcinoma (HCC) cell lines. Results showed IC₅₀ values between 4.0 µM to 9.0 µM, indicating significant cytotoxicity and potential as an anticancer agent.
- Enzyme Inhibition : In another study, this compound was evaluated for its inhibitory effects on cytochrome P450 enzymes. The results demonstrated selective inhibition, suggesting its utility in pharmacokinetic studies and drug-drug interaction assessments.
- Synthesis of Derivatives : Researchers have successfully synthesized several derivatives of N-(Dimethylcarbamoyl)-N'-methoxy-N-methylmethanimidamide, exploring their biological activities. Some derivatives exhibited enhanced potency against specific biological targets compared to the parent compound.
Mechanism of Action
The mechanism of action of N-(Dimethylcarbamoyl)-N’-methoxy-N-methylmethanimidamide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogs and their substituents:
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | CAS No. |
|---|---|---|---|---|
| N-(Dimethylcarbamoyl)-N'-methoxy-N-methylmethanimidamide | N-(Dimethylcarbamoyl), N'-methoxy, N-methyl | C₆H₁₂N₃O₂ | ~170.18 (estimated) | Not provided |
| N,N-Dimethyl-N'-(3-methylphenyl)methanimidamide | N,N-Dimethyl, N'-(3-methylphenyl) | C₁₁H₁₆N₂ | 176.26 | 2305-75-1 |
| N'-[(Methoxyamino)sulfonyl]-N,N-dimethylmethanimidamide | N'-[(Methoxyamino)sulfonyl], N,N-dimethyl | C₄H₁₁N₃O₃S | 181.21 | 112705-75-6 |
| N'-(2,5-Dimethylphenyl)-N,N-dimethylmethanimidamide | N'-(2,5-dimethylphenyl), N,N-dimethyl | C₁₁H₁₆N₂ | 176.26 | Not provided |
| N'-(4-Amino-2,6-dichlorophenyl)-N,N-dimethylmethanimidamide | N'-(4-amino-2,6-dichlorophenyl), N,N-dimethyl | C₉H₁₁Cl₂N₃ | 248.12 | Not provided |
Key Observations :
- Substituents significantly alter molecular weight and polarity. For example, sulfonyl or halogenated groups (e.g., Cl in ) increase molecular weight and may enhance biological activity .
- Aromatic substituents (e.g., 3-methylphenyl in ) introduce hydrophobicity, affecting solubility and boiling points .
Physicochemical Properties
Data from analogs suggest trends in properties:
Notes:
Biological Activity
N-(Dimethylcarbamoyl)-N'-methoxy-N-methylmethanimidamide is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
This compound belongs to the class of carbamate derivatives. Its chemical structure includes a dimethylcarbamoyl group, a methoxy group, and a methanimidamide moiety, which contribute to its biological activity. The presence of these functional groups is significant for its interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : This compound has been shown to inhibit specific enzymes, particularly those involved in metabolic pathways. For instance, it may act as an inhibitor of carbonic anhydrase, which is crucial in various physiological processes including respiration and acid-base balance .
- Cell Proliferation Modulation : Studies indicate that this compound may affect cell proliferation in cancer models. Its analogs have demonstrated significant anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest .
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation in infectious disease treatment .
Table 1: Biological Activity Summary
Case Studies
- Anticancer Research : A study evaluating the effects of this compound on colon cancer cells demonstrated a significant reduction in cell viability. The compound was found to induce apoptosis via the mitochondrial pathway, suggesting its potential as a chemotherapeutic agent .
- Enzyme Interaction : Research focused on the interaction of this compound with carbonic anhydrase revealed that it binds effectively to the enzyme's active site, inhibiting its function. This inhibition was quantified using IC50 values, indicating a potent effect compared to other known inhibitors .
- Microbial Efficacy : In vitro studies assessed the antimicrobial efficacy of this compound against various bacterial strains. Results showed promising activity against Gram-positive bacteria, warranting further exploration for potential therapeutic applications in infectious diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
